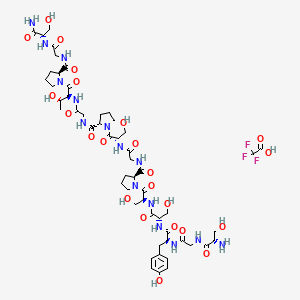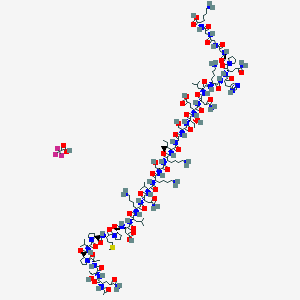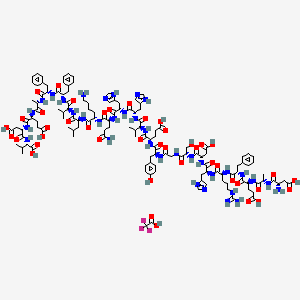
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA is a synthetic peptide composed of the amino acids arginine, glycine, threonine, serine, lysine, glutamic acid, leucine, and alanine The trifluoroacetic acid (TFA) salt form is often used to enhance the stability and solubility of the peptide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form sulfoxides or sulfone derivatives.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as HATU or DIC.
Major Products Formed
Oxidation: Sulfoxides or sulfones of serine and threonine residues.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Utilized in the design of peptide-based materials with unique properties, such as hydrogels or nanomaterials.
Mécanisme D'action
The mechanism of action of H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA depends on its specific application. In pharmacology, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The peptide’s sequence and structure allow it to bind selectively to these targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA: can be compared to other peptides with similar sequences or functions:
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH: The non-TFA form, which may have different solubility and stability properties.
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-NH2: An amidated form that may exhibit different biological activity.
H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.AcOH: The acetic acid salt form, which may have different physicochemical properties compared to the TFA form.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNMDEZWJUONMA-RQOICTHYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82F3N17O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)




